Tocosimplex

Beschreibung

Eigenschaften

IUPAC Name |

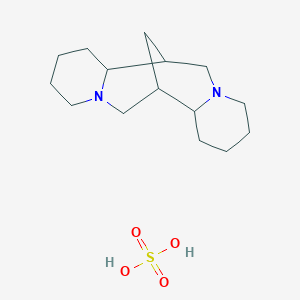

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEHFCFHANDXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952348 | |

| Record name | Sulfato--sparteinato (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-39-8 | |

| Record name | Tocosimplex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tocosimplex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tocosimplex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfato--sparteinato (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sparteine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Mechanism of Action of Tocosimplex: A Deep Dive for the Modern Researcher

To our valued community of researchers, scientists, and drug development professionals, a note on the subject of this guide:

Following a comprehensive search of established scientific literature and databases, we have found no recognized therapeutic agent or molecular entity referred to as "Tocosimplex." As a result, a technical guide on its specific mechanism of action, as requested, cannot be constructed with the scientific integrity and validated data that our audience rightfully expects.

The creation of a scientifically rigorous and trustworthy technical guide necessitates a foundation of peer-reviewed research, established experimental protocols, and verifiable data. In the absence of any such information for a substance named "this compound," this guide will instead pivot to a conceptual framework. We will outline the hypothetical process and methodologies that would be employed to elucidate the mechanism of action for a novel therapeutic agent, using the placeholder "this compound."

This document will serve as an in-depth, instructive blueprint for the investigative journey into a new drug's function, from initial discovery to detailed molecular pathway mapping. It is designed to be a valuable resource for professionals engaged in the pioneering work of drug discovery and development.

Part 1: The Investigative Blueprint for a Novel Agent like "this compound"

The journey to understand how a new molecule exerts its effects is a multi-stage process, demanding a synthesis of computational and experimental approaches. Here, we outline a logical progression for characterizing the mechanism of action of our hypothetical "this compound."

Initial Target Identification and Validation

Before delving into the intricate cellular effects, the primary objective is to identify the molecular target(s) of this compound. This is a critical step that informs all subsequent research.

-

In Silico Prediction: Modern drug discovery often begins with computational modeling to predict potential binding partners.[1] Techniques such as molecular docking and virtual screening against protein databases can provide initial hypotheses about the targets of this compound.

-

Experimental Validation: High-throughput screening assays are then employed to validate these computational predictions.[1] This could involve biochemical assays to measure the direct interaction of this compound with purified proteins or cell-based assays to observe its effects on specific cellular pathways.

Elucidating the Signaling Cascade

Once a primary target is confirmed, the next phase is to map the downstream signaling events that are modulated by this compound's interaction with its target.

-

Phosphoproteomics and Kinase Activity Profiling: A common approach is to use mass spectrometry-based phosphoproteomics to identify changes in protein phosphorylation patterns within cells treated with this compound. This provides a global view of the signaling pathways affected.

-

Genetic Perturbation Studies: Techniques like CRISPR-Cas9 gene editing or RNA interference (RNAi) can be used to knock out or knock down specific proteins in the hypothesized pathway. If the effects of this compound are abrogated in these modified cells, it provides strong evidence for the involvement of those proteins in its mechanism of action.

Part 2: A Hypothetical Signaling Pathway for "this compound"

Let us postulate that our initial investigations have revealed that this compound is an inhibitor of a novel kinase, which we will call "Kinase X." The following diagram illustrates a plausible signaling pathway that could be affected by this compound.

Caption: Hypothetical signaling pathway inhibited by this compound.

Part 3: Experimental Workflow for Mechanism of Action Studies

To validate the proposed mechanism of action, a series of well-defined experiments are necessary. The following workflow provides a logical sequence for these investigations.

Caption: A streamlined experimental workflow for elucidating a novel drug's mechanism of action.

Part 4: Detailed Experimental Protocols

To provide a practical guide, here are step-by-step methodologies for key experiments in our hypothetical investigation of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Immobilization: Covalently immobilize purified recombinant Kinase X onto a sensor chip.

-

Analyte Injection: Flow a series of concentrations of this compound over the sensor surface.

-

Data Acquisition: Measure the change in the refractive index at the sensor surface as this compound binds to and dissociates from Kinase X.

-

Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

In Vitro Kinase Activity Assay

-

Reaction Setup: In a microplate well, combine purified Kinase X, a known substrate peptide, and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

-

Incubation: Incubate the plate at the optimal temperature for the kinase reaction.

-

Detection: Measure the amount of phosphorylated substrate using a method such as a phosphospecific antibody-based ELISA or a luminescence-based assay that quantifies the remaining ATP.

-

IC50 Determination: Plot the kinase activity against the concentration of this compound and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Part 5: Data Presentation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

| Parameter | This compound | Control Compound |

| Binding Affinity (KD) to Kinase X | 10 nM | > 10 µM |

| In Vitro IC50 for Kinase X | 50 nM | > 50 µM |

| Cellular IC50 (Cell Viability) | 200 nM | > 100 µM |

Conclusion

While "this compound" remains a hypothetical construct at this time, the principles and methodologies outlined in this guide represent the gold standard for elucidating the mechanism of action of any novel therapeutic agent. The integration of computational and experimental approaches, a logical and iterative experimental workflow, and rigorous data analysis are the cornerstones of successful drug discovery and development. We hope this conceptual framework provides a valuable resource for the scientific community as we collectively strive to unravel the complexities of pharmacology and bring new medicines to patients in need.

References

-

Computational Chemistry in the Pharmaceutical Industry: From Childhood to Adolescence. ChemMedChem. [Link]

Sources

An In-depth Technical Guide to the Chemical Structures of Vitamin E Complexes (Tocosimplex)

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. This guide provides a detailed exploration of the chemical structures found within Vitamin E complexes, often commercially available under names such as Tocosimplex. It is critical to note that "this compound" is not a single chemical entity but rather a term for a mixture of structurally related, lipid-soluble compounds known as tocochromanols. This guide will dissect the nuanced architecture of these molecules, providing the foundational knowledge necessary for their application in research and development.

Deconstructing "this compound": A Mixture, Not a Monolith

Commercially available Vitamin E complexes are formulations containing a family of eight distinct but related compounds.[1][2][3] These are divided into two main subgroups: tocopherols and tocotrienols.[1][2][4][5] Each subgroup, in turn, consists of four homologs: alpha (α), beta (β), gamma (γ), and delta (δ).[1][2][4][6] The specific ratio and presence of these eight compounds can vary between different commercial preparations. Therefore, a comprehensive understanding of the "chemical structure of this compound" necessitates a detailed examination of each of these eight molecules.

The Core Architectural Blueprint: The Chromanol Ring

All eight Vitamin E congeners share a fundamental structural feature: a chromanol ring.[1][2][3][4] This bicyclic phenol is the active site of the molecule, responsible for its well-known antioxidant properties.[1][7] The hydroxyl (-OH) group on the 6th position of the chromanol ring is the key functional group that donates a hydrogen atom to neutralize free radicals, thereby mitigating oxidative damage to cellular components.[7][8]

The Two Families of Vitamin E: Tocopherols and Tocotrienols

The primary structural distinction between the two subgroups of Vitamin E lies in the nature of the hydrophobic side chain attached to the C2 position of the chromanol ring.[1][2][4][5]

-

Tocopherols possess a saturated phytyl tail.[1][2][3][4] This long, flexible aliphatic chain allows the molecule to embed within biological membranes.[9]

-

Tocotrienols , in contrast, have an unsaturated isoprenoid (farnesyl) side chain, which is characterized by the presence of three double bonds at the 3', 7', and 11' positions.[1][2][3][4] This unsaturation results in a more rigid and shorter side chain compared to tocopherols.[10]

This fundamental difference in the side chain has significant implications for the biological activity of these molecules, affecting their mobility within cell membranes and their overall antioxidant potency.[1][10]

Caption: Core structural components of the Vitamin E family.

Homolog Differentiation: The Methylation Pattern

Within each subgroup (tocopherols and tocotrienols), the four homologs (α, β, γ, and δ) are distinguished by the number and position of methyl (-CH3) groups on the chromanol ring.[1][2][3][6][8]

-

Alpha (α)-homologs are trimethylated, with methyl groups at the 5, 7, and 8 positions.[3][7]

-

Beta (β)-homologs are dimethylated, with methyl groups at the 5 and 8 positions.[8][11]

-

Gamma (γ)-homologs are also dimethylated, but with methyl groups at the 7 and 8 positions.[8][9]

-

Delta (δ)-homologs are monomethylated, with a single methyl group at the 8 position.[8][12]

The degree and position of methylation influence the antioxidant activity of each homolog.

Caption: Methylation patterns of Vitamin E homologs.

Chemical Structures of the Eight Vitamin E Congeners

The following provides a detailed look at the chemical structure of each of the eight compounds that may be present in a "this compound" mixture.

Tocopherols

| Homolog | Chemical Formula | Molecular Weight ( g/mol ) | Structure |

| α-Tocopherol | C29H50O2 | 430.71 | |

| β-Tocopherol | C28H48O2 | 416.68 | |

| γ-Tocopherol | C28H48O2 | 416.68 | |

| δ-Tocopherol | C27H46O2 | 402.65 |

Tocotrienols

| Homolog | Chemical Formula | Molecular Weight ( g/mol ) | Structure |

| α-Tocotrienol | C29H44O2 | 424.66 | |

| β-Tocotrienol | C28H42O2 | 410.63 | |

| γ-Tocotrienol | C28H42O2 | 410.63 | |

| δ-Tocotrienol | C27H40O2 | 396.60 |

Biosynthesis: The Origin of Structural Diversity

The structural variations among tocochromanols arise from their biosynthetic pathways in plants and photosynthetic organisms, the sole natural producers of these compounds.[13] The biosynthesis involves the condensation of homogentisic acid (HGA) with a prenyl diphosphate side chain.[14]

-

The condensation of HGA with phytyl diphosphate (PDP) leads to the formation of the tocopherol backbone.[15][16]

-

Conversely, the condensation of HGA with geranylgeranyl diphosphate (GGDP) results in the tocotrienol backbone.[15][17]

Subsequent cyclization and methylation steps, catalyzed by specific enzymes, produce the different α, β, γ, and δ homologs.[14][17] Understanding this biosynthetic origin provides insight into the natural distribution of these compounds. For instance, α-tocopherol is the most abundant form in leaves, while γ-tocopherol is often the dominant form in seeds.[14]

Structure-Activity Relationships: The Functional Significance of Molecular Architecture

The subtle yet significant differences in the chemical structures of the eight Vitamin E congeners have profound effects on their biological functions.

-

Antioxidant Activity: The unsaturated side chain of tocotrienols allows for more efficient penetration into tissues with high levels of saturated fatty acids and a more uniform distribution within the cell membrane.[1][10] This is believed to contribute to their superior antioxidant activity in certain contexts.

-

Bioavailability: α-tocopherol is the most abundant form of Vitamin E in human tissues, not because it is the most consumed, but due to the preferential binding of the α-tocopherol transfer protein (α-TTP) in the liver, which incorporates it into lipoproteins for distribution throughout the body.[1]

-

Cellular Signaling and Gene Regulation: Beyond their antioxidant roles, different Vitamin E homologs have been shown to modulate cellular signaling pathways and gene expression. These non-antioxidant functions are also structure-dependent.

Experimental Protocols: A Note on Characterization

The analysis and characterization of the components within a "this compound" mixture are typically performed using high-performance liquid chromatography (HPLC).[13] This technique allows for the separation and quantification of the individual tocopherol and tocotrienol homologs.

A generalized HPLC workflow would involve:

-

Sample Preparation: Extraction of the lipid-soluble Vitamin E compounds from the sample matrix using an organic solvent.

-

Chromatographic Separation: Utilizing a normal-phase or reversed-phase HPLC column to separate the different homologs based on their polarity.

-

Detection: Employing a fluorescence or ultraviolet (UV) detector to identify and quantify the eluted compounds.

-

Quantification: Using certified reference standards for each of the eight Vitamin E congeners to accurately determine their concentrations in the sample.

Caption: Generalized workflow for the analysis of Vitamin E congeners.

Conclusion

The term "this compound" refers to a complex mixture of eight distinct chemical structures belonging to the Vitamin E family. A thorough understanding of the individual structures of α, β, γ, and δ-tocopherols and tocotrienols is essential for any scientific investigation or developmental application. The key structural differentiators—the saturation of the phytyl tail and the methylation pattern of the chromanol ring—dictate their physicochemical properties and biological functions. For the researcher, scientist, and drug development professional, recognizing this structural diversity is the first step toward harnessing the full potential of these vital micronutrients.

References

-

Tocotrienols vs Tocopherols: Choosing the Best Vitamin E Form - Btsa. (n.d.). Retrieved from [Link]

-

Structure of tocopherols and tocotrienols.All vitamin E homologs... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Tocotrienol - Wikipedia. (n.d.). Retrieved from [Link]

-

Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt? - PMC - PubMed Central. (2021, June 9). Retrieved from [Link]

-

Structure differences between tocopherols (TOCs) and tocotrienols... - ResearchGate. (n.d.). Retrieved from [Link]

-

Vitamin E Complex/Alpha Tocopherol Structure Anti-inflammatory Medicine Molecule Model from Indigo. (n.d.). Retrieved from [Link]

-

Tocotrienols vs. Tocopherols: Understanding the Vitamin E Difference. (2025, December 30). Retrieved from [Link]

-

CHAPTER 1: Vitamin E: Structure, Properties and Functions - Books. (2019, February 11). Retrieved from [Link]

-

TOCOPHEROLS AND TOCOTRIENOLS - SkinIdent. (n.d.). Retrieved from [Link]

-

Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties - MDPI. (n.d.). Retrieved from [Link]

-

Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - NIH. (2017, December 1). Retrieved from [Link]

-

Vitamin E - Wikipedia. (n.d.). Retrieved from [Link]

-

β-Tocopherol - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

γ-Tocopherol - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Molecular structure of α-tocopherol. Shown is the molecular structure... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Alpha-Tocopherol (T3D2700) - T3DB. (2009, July 21). Retrieved from [Link]

-

gamma-Tocopherol. (n.d.). Retrieved from [Link]

-

Vitamin E synthesis and response in plants - Frontiers. (2022, September 13). Retrieved from [Link]

-

Chemical Structure Vitamin E Alpha-tocopherol Formula Stock Footage Video (100% Royalty-free) 1070635729 | Shutterstock. (2021, April 12). Retrieved from [Link]

-

Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PubMed Central. (2020, April 21). Retrieved from [Link]

-

β-tocopherol chemical structure | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Overview of the tocopherols and tocotrienols synthesis and sources of... - ResearchGate. (n.d.). Retrieved from [Link]

-

beta-Tocotrienol. (n.d.). Retrieved from [Link]

-

delta-Tocopherol. (n.d.). Retrieved from [Link]

-

alpha-Tocotrienol. (n.d.). Retrieved from [Link]

-

Tocopherol - Wikipedia. (n.d.). Retrieved from [Link]

-

beta-Tocotrienol | C28H42O2 | CID 5282348 - PubChem. (n.d.). Retrieved from [Link]

-

Delta-Tocopherol | C27H46O2 | CID 92094 - PubChem. (n.d.). Retrieved from [Link]

-

Alpha-Tocotrienol | C29H44O2 | CID 5282347 - PubChem. (n.d.). Retrieved from [Link]

-

Gamma-Tocotrienol | C28H42O2 | CID 5282349 - PubChem. (n.d.). Retrieved from [Link]

-

Showing metabocard for delta-Tocopherol (HMDB0002902) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

Analysis of Tocopherols and Tocotrienols by HPLC - American Oil Chemists' Society. (n.d.). Retrieved from [Link]

-

(+)-gamma-Tocopherol | C28H48O2 | CID 92729 - PubChem. (n.d.). Retrieved from [Link]

-

γ-Tocotrienol - Wikipedia. (n.d.). Retrieved from [Link]

-

Beta-Tocopherol | C28H48O2 | CID 6857447 - PubChem. (n.d.). Retrieved from [Link]

-

α-Tocopherol - Wikipedia. (n.d.). Retrieved from [Link]

-

DELTA-TOCOPHEROL - Ataman Kimya. (n.d.). Retrieved from [Link]

-

GAMMA-TOCOPHEROL - Ataman Kimya. (n.d.). Retrieved from [Link]

-

beta-tocotrienol (CHEBI:33275) - EMBL-EBI. (n.d.). Retrieved from [Link]

-

α-Tocotrienol - Wikipedia. (n.d.). Retrieved from [Link]

-

β-Tocopherol - Wikipedia. (n.d.). Retrieved from [Link]

-

Showing metabocard for gamma-Tocotrienol (HMDB0012958). (n.d.). Retrieved from [Link]

Sources

- 1. btsa.com [btsa.com]

- 2. Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tocotrienol - Wikipedia [en.wikipedia.org]

- 7. Fat soluble vitamins models kit (4 models) from Indigo [indigoinstruments.com]

- 8. Vitamin E - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. medicalnewsbulletin.com [medicalnewsbulletin.com]

- 11. larodan.com [larodan.com]

- 12. delta-Tocopherol [drugfuture.com]

- 13. aocs.org [aocs.org]

- 14. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 15. skinident.world [skinident.world]

- 16. Frontiers | Vitamin E synthesis and response in plants [frontiersin.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity and Function of Tocosimplex (Sparteine Sulfate)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activity and function of Tocosimplex, a trade name for the quinolizidine alkaloid Sparteine Sulfate. Initially misidentified by broader search parameters, a thorough investigation has revealed its true identity and significant pharmacological profile. This document delineates the primary mechanisms of action of Sparteine as a potent voltage-gated sodium channel blocker and an effective anticonvulsant agent. Furthermore, it explores its modulatory effects on muscarinic acetylcholine receptors. The guide is structured to provide an in-depth understanding of its molecular interactions, downstream signaling pathways, and the validated experimental protocols for its study. Detailed methodologies for whole-cell patch-clamp electrophysiology and in vivo anticonvulsant assessment are provided, alongside quantitative data and visual diagrams to facilitate comprehension and application in a research and drug development context.

Introduction to this compound (Sparteine Sulfate)

This compound is the sulfate salt of Sparteine, a naturally occurring quinolizidine alkaloid found in various plants, including those of the Lupinus (lupin) genus[1][2]. Chemically, it possesses a tetracyclic bis-quinolizidine ring system[3]. While the name "this compound" might suggest a relationship with tocopherols (Vitamin E), it is crucial to clarify that it is pharmacologically distinct and is, in fact, Sparteine Sulfate.

Historically, Sparteine has been investigated for its cardiovascular and uterine stimulant properties. More contemporary research has solidified its classification as a class 1a antiarrhythmic agent due to its potent sodium channel blocking activity[3]. Additionally, a growing body of evidence supports its significant anticonvulsant effects, making it a molecule of interest for neurological research[1][2][4]. This guide will delve into these primary biological activities, elucidating the underlying molecular mechanisms and providing practical experimental frameworks for its investigation.

Core Biological Activities and Mechanisms of Action

Sparteine's pharmacological effects are primarily attributed to its interaction with two key classes of proteins: voltage-gated sodium channels and muscarinic acetylcholine receptors.

Voltage-Gated Sodium Channel Blockade

The most well-characterized activity of Sparteine is its role as a blocker of voltage-gated sodium channels (VGSCs)[5]. This action is the basis for its classification as a class 1a antiarrhythmic drug[3].

Mechanism of Action:

Sparteine exerts a concentration-dependent blockade of VGSCs[5]. It reduces the influx of sodium ions into excitable cells, such as cardiomyocytes and neurons, thereby decreasing the rate and magnitude of depolarization during the initiation of an action potential. This leads to a reduction in nerve impulse propagation and cardiac conduction velocity. Specifically, Sparteine produces a hyperpolarizing shift in the voltage-dependence of sodium channel inactivation, meaning it stabilizes the inactivated state of the channel, without significantly altering the activation process[5]. This state-dependent binding is a hallmark of many local anesthetics and antiarrhythmic drugs.

Signaling Pathway and Physiological Consequences:

The blockade of VGSCs by Sparteine has profound physiological effects. In cardiac tissue, it prolongs the action potential duration and increases the effective refractory period, which are key mechanisms in suppressing tachyarrhythmias. In the central nervous system, this same mechanism contributes to its anticonvulsant properties by reducing neuronal hyperexcitability and preventing the rapid firing of neurons that underlies seizure activity.

Caption: Sparteine's mechanism as a voltage-gated sodium channel blocker.

Anticonvulsant Activity and Muscarinic Receptor Modulation

Sparteine exhibits significant anticonvulsant effects in various preclinical models of seizures[1][2][4]. This activity is linked to both its sodium channel blocking properties and its interaction with muscarinic acetylcholine receptors (mAChRs).

Mechanism of Action:

Studies have shown that Sparteine can decrease the severity of convulsive behavior and reduce mortality in rodent models of seizures induced by agents like pentylenetetrazole (PTZ)[1][4]. A probable mechanism for this effect is the activation of M2 and M4 subtypes of mAChRs[2]. These are Gi/o-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability[6]. Research has demonstrated that Sparteine treatment can increase the mRNA expression of the M4 receptor in the hippocampus following seizure induction[4].

Signaling Pathway and Physiological Consequences:

The activation of presynaptic M2 and M4 autoreceptors by Sparteine can inhibit the release of acetylcholine, a key excitatory neurotransmitter[7]. Postsynaptically, the activation of these receptors contributes to membrane hyperpolarization, further dampening neuronal firing. This dual action on both VGSCs and mAChRs provides a multi-faceted approach to reducing the neuronal hyperexcitability that characterizes epileptic seizures.

Caption: Sparteine's modulation of M2/M4 muscarinic receptor signaling.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the biological activity of Sparteine.

| Parameter | Value | Target/System | Reference |

| EC50 | 110 µM | Cardiac Na+ Current | [5] |

| Effective Anticonvulsant Dose | 30 mg/kg (i.p.) | Pentylenetetrazole-induced seizures in rats | [4] |

Experimental Protocols

Protocol for Assessing Sparteine's Effect on Sodium Channels via Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the methodology to measure the effect of Sparteine on voltage-gated sodium currents in isolated cells, such as rat ventricular myocytes[5] or cell lines expressing specific sodium channel subtypes.

Methodology:

-

Cell Preparation:

-

Isolate primary cells (e.g., ventricular myocytes) or culture cell lines (e.g., HEK293) expressing the sodium channel of interest.

-

Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

-

-

Solutions and Reagents:

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

Sparteine Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in an appropriate solvent (e.g., water) and dilute to final concentrations in the external solution on the day of the experiment.

-

-

Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell membrane potential at a level where most sodium channels are in a resting state (e.g., -100 mV).

-

Apply a voltage protocol to elicit sodium currents. For example, a series of depolarizing steps from the holding potential to various test potentials (e.g., -80 mV to +40 mV in 10 mV increments).

-

To assess use-dependent block, apply a train of depolarizing pulses at a set frequency (e.g., 1-10 Hz).

-

-

Data Analysis:

-

Record sodium currents before (control) and after perfusion of the cell with different concentrations of Sparteine.

-

Measure the peak inward current at each voltage step.

-

Construct current-voltage (I-V) relationships.

-

To determine the EC50, plot the percentage of current inhibition against the logarithm of the Sparteine concentration and fit the data with a Hill equation.

-

Analyze changes in the voltage-dependence of activation and inactivation by fitting the data to Boltzmann functions.

-

Caption: In vivo workflow for assessing Sparteine's anticonvulsant activity.

Conclusion

This compound, correctly identified as Sparteine Sulfate, is a pharmacologically active alkaloid with well-defined biological functions. Its primary mechanisms of action, centered on the blockade of voltage-gated sodium channels and modulation of M2/M4 muscarinic receptors, confer significant antiarrhythmic and anticonvulsant properties. The experimental protocols detailed in this guide provide a robust framework for the further investigation of Sparteine's therapeutic potential. For drug development professionals, Sparteine represents a multifaceted lead compound whose structure and activity can inform the design of novel therapeutics for cardiovascular and neurological disorders.

References

-

The cardiac electrophysiological effects of sparteine and its analogue BRB-I-28 in the rat. (URL: [Link])

-

The anticonvulsant effect of sparteine on pentylenetetrazole-induced seizures in rats: a behavioral, electroencephalographic, morphological and molecular study. (URL: [Link])

-

Sparteine as an Anticonvulsant Drug: Evidence and Possible Mechanism of Action. (URL: [Link])

-

Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. (URL: [Link])

-

Sparteine as an anticonvulsant drug: Evidence and possible mechanism of action. (URL: [Link])

-

Protein 14-3-3 Influences the Response of the Cardiac Sodium Channel Nav1.5 to Antiarrhythmic Drugs. (URL: [Link])

-

Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish. (URL: [Link])

-

Different pH-sensitivity patterns of 30 sodium channel inhibitors suggest chemically different pools along the access pathway. (URL: [Link])

-

Action of Clathrodin and Analogues on Voltage-Gated Sodium Channels. (URL: [Link])

-

Effect of sparteine on epileptiform activity. (URL: [Link])

-

Review, reevaluation, and new results in quantitative structure-activity studies of anticonvulsants. (URL: [Link])

-

Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels. (URL: [Link])

-

William Catterall (U. Washington) Part 2: Voltage-gated Na+ Channels at Atomic Resolution. (URL: [Link])

-

Fenestropathy of Voltage-Gated Sodium Channels. (URL: [Link])

-

Important Role of Asparagines in Coupling the Pore and Votage-Sensor Domain in Voltage-Gated Sodium Channels. (URL: [Link])

-

Sparteine | C15H26N2 | CID 644020. (URL: [Link])

-

Different pH-sensitivity patterns of 30 sodium channel inhibitors suggest chemically different pools along the access pathway. (URL: [Link])

-

Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. (URL: [Link])

-

Important Role of Asparagines in Coupling the Pore and Votage-Sensor Domain in Voltage-Gated Sodium Channels. (URL: [Link])

-

Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity. (URL: [Link])

-

Stereoselective synthesis and biodistribution of potent [11C]-labeled antagonists for positron emission tomography imaging of muscarinic receptors in the airways. (URL: [Link])

-

The Concise Guide to Pharmacology 2013/14: Ion Channels. (URL: [Link])

-

Characterization of porcine coronary muscarinic receptors. (URL: [Link])

-

Inhibitory Effects of Nobiletin on Voltage-Gated Na+ Channel in Rat Ventricular Myocytes Based on Electrophysiological Analysis and Molecular Docking Method. (URL: [Link])

-

Role of M2, M3, and M4 muscarinic receptor subtypes in the spinal cholinergic control of nociception revealed using siRNA in rats. (URL: [Link])

-

Sodium Channel Binding and Anticonvulsant Activities for the Enantiomers of a Bicyclic 2,4-oxazolidinedione and Monocyclic Models. (URL: [Link])

-

The internalization of the M2 and M4 muscarinic acetylcholine receptors involves distinct subsets of small G-proteins. (URL: [Link])

-

Roles of M2 and M4 muscarinic receptors in regulating acetylcholine release from myenteric neurons of mouse ileum. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sparteine as an anticonvulsant drug: Evidence and possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sparteine | C15H26N2 | CID 644020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The anticonvulsant effect of sparteine on pentylenetetrazole-induced seizures in rats: a behavioral, electroencephalographic, morphological and molecular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cardiac electrophysiological effects of sparteine and its analogue BRB-I-28 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of M2 and M4 muscarinic receptors in regulating acetylcholine release from myenteric neurons of mouse ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tocosimplex: A Review of the Literature

A comprehensive review of existing scientific literature reveals no publicly available information on a compound or drug named "Tocosimplex." Extensive searches across scientific databases and the broader web have failed to identify any discovery, mechanism of action, preclinical studies, clinical trials, or chemical structure associated with this name.

This suggests several possibilities:

-

Novelty or Confidentiality: "this compound" may be a very recent discovery or an internal codename for a compound that has not yet been disclosed in public literature or press releases. Drug development is often conducted under strict confidentiality in its early stages.

-

Alternative Nomenclature: The compound may be known by a different chemical name, brand name, or research identifier in published studies.

-

Misspelling or Fictional Name: It is possible that "this compound" is a misspelling of another drug's name or a fictional name.

For Researchers, Scientists, and Drug Development Professionals:

Given the absence of data, this guide cannot provide the requested in-depth technical analysis of "this compound." We recommend the following actions for those seeking information on this topic:

-

Verify the Name: Please double-check the spelling and any potential alternative names for the compound of interest.

-

Consult Internal Documentation: If "this compound" is an internal project name, please refer to your organization's internal documentation and databases.

-

Monitor Scientific Literature: If this is a newly emerging therapeutic, information will likely become available in scientific journals, patent filings, and at scientific conferences as research progresses.

Without any foundational information on "this compound," it is not possible to construct a meaningful technical guide covering its core directives, scientific integrity, and other requirements outlined in the prompt. We encourage the user to provide a verifiable name of a compound to enable the creation of a comprehensive and accurate scientific resource.

An In-depth Technical Guide to Cellular Signaling Pathways for Researchers, Scientists, and Drug Development Professionals

A Note to the Reader: Initial searches for a "Tocosimplex signaling pathway" did not yield results corresponding to a recognized or established biological pathway in scientific literature. Therefore, this guide has been structured to provide a comprehensive and in-depth technical overview of the core principles of cellular signaling pathways, which is fundamental to biological research and drug development. The principles and methodologies described herein are applicable to the study of any newly discovered or existing signaling cascade.

Introduction to Cellular Signaling: The Language of the Cell

Cellular signaling pathways, also known as biochemical cascades, are the intricate communication networks that govern fundamental cellular activities and coordinate cell actions.[1][2] These pathways are comprised of a series of molecular events, often involving a chain of chemical reactions, that are initiated by a stimulus.[1] This initial signal, a "first messenger," is received by a specific receptor and then transduced into the cell's interior.[1] This process often involves "second messengers" that amplify the signal, leading to a cellular response.[1] The ability of cells to perceive and correctly respond to their microenvironment is the basis of development, tissue repair, and immunity. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.[3]

Core Components of a Signaling Pathway

A typical signaling pathway consists of several key components that work in concert to transmit a signal from the cell surface to a target within the cell, culminating in a specific response.

-

Ligands (First Messengers): These are the signaling molecules that initiate the cascade. They can be hormones, neurotransmitters, growth factors, cytokines, or even light or mechanical stimuli.[2]

-

Receptors: These are proteins, typically on the cell surface or within the cytoplasm or nucleus, that bind to specific ligands. This binding event induces a conformational change in the receptor, thereby activating it. Receptors are highly diverse and include G-protein coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and ion channels.

-

Intracellular Signaling Proteins (Transducers and Amplifiers): Once a receptor is activated, it initiates a cascade of events involving a series of intracellular signaling proteins. These proteins act as transducers, relaying the signal from the receptor to the next component in the pathway. Many of these proteins are enzymes, such as kinases and phosphatases, which add or remove phosphate groups, respectively, to modify the activity of other proteins. This process of phosphorylation and dephosphorylation is a common mechanism for signal propagation. Other important intracellular signaling molecules include GTP-binding proteins (G-proteins) and second messengers like cyclic AMP (cAMP), calcium ions (Ca2+), and inositol phosphates.

-

Effectors: These are the ultimate targets of the signaling pathway. They are the proteins that are altered in a way that brings about the cellular response. Effectors can be enzymes, transcription factors that regulate gene expression, or cytoskeletal proteins that influence cell shape and movement.[1]

Below is a generalized diagram of a signaling pathway.

Caption: A generalized model of a cellular signaling pathway.

Regulation and Integration of Signaling Pathways

Signaling pathways are not simple linear chains but are highly interconnected and regulated to ensure that the cellular response is appropriate to the stimulus. Key regulatory mechanisms include:

-

Feedback Loops: Pathways can be regulated by positive or negative feedback loops, where a downstream component in the pathway either enhances or inhibits an upstream component.

-

Signal Integration: Cells often receive multiple signals simultaneously. The integration of these signals allows for a coordinated and nuanced cellular response. This can occur through the convergence of multiple pathways on a single downstream effector.

-

Signal Termination: It is crucial that signaling pathways are turned off once the stimulus is removed. This can be achieved through the degradation of the ligand, receptor internalization, or the inactivation of signaling proteins by phosphatases or other enzymes.

Studying Signaling Pathways: Methodologies and Experimental Design

A variety of experimental techniques are employed to elucidate the components and dynamics of signaling pathways. The choice of method depends on the specific question being addressed.

Identifying Protein-Protein Interactions

Understanding the physical interactions between proteins is fundamental to mapping signaling pathways.[4]

-

Co-immunoprecipitation (Co-IP): This technique is used to identify proteins that bind to a specific protein of interest. An antibody to the protein of interest is used to pull it out of a cell lysate, along with any proteins that are bound to it.

-

Yeast Two-Hybrid (Y2H): A genetic method for identifying protein-protein interactions.

-

Mass Spectrometry: Can be used to identify the components of protein complexes isolated by techniques like Co-IP.[5]

Assessing Protein Activation

-

Western Blotting: This is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation, which is a common indicator of protein activation.

-

Kinase Assays: These are used to measure the enzymatic activity of protein kinases, which are key components of many signaling pathways.

Measuring Gene Expression Changes

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the amount of a specific mRNA transcript, providing information on how a signaling pathway affects gene expression.

-

RNA Sequencing (RNA-Seq): A high-throughput method that allows for the analysis of the entire transcriptome, providing a global view of gene expression changes in response to a signal.

Below is a workflow for investigating a signaling pathway.

Caption: A typical experimental workflow for studying a signaling pathway.

Major Signaling Pathways in Health and Disease

Numerous signaling pathways have been extensively characterized and are crucial for normal physiology and are often implicated in disease. Examples include:

-

MAPK Signaling Pathway: A cascade of protein kinases that regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis.[6][7]

-

Akt (PI3K-Akt) Signaling Pathway: A key pathway in regulating cell survival, growth, and metabolism.

-

Toll-Like Receptor (TLR) Signaling: Plays a critical role in the innate immune system by recognizing pathogens and initiating an inflammatory response.[3][8]

-

JAK-STAT Signaling Pathway: A primary mechanism for cytokine signaling, involved in immunity, cell growth, and hematopoiesis.

-

p53 Signaling Pathway: A crucial tumor suppressor pathway that responds to cellular stress to induce cell cycle arrest or apoptosis.

Conclusion

The study of cellular signaling pathways is a dynamic and essential field in biomedical research. A thorough understanding of these intricate networks is paramount for elucidating the molecular basis of diseases and for the development of targeted therapeutics. While the "this compound" pathway does not appear to be a known entity, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any signaling cascade. Future research will undoubtedly uncover new pathways and further unravel the complexity of cellular communication, opening new avenues for therapeutic intervention.

References

- Pertussis toxin utilizes proximal components of the T-cell receptor complex to initiate signal transduction events in T cells - PubMed.

- (PDF) Proximal Co-Translation Facilitates Detection of Weak Protein-Protein Interactions.

- Signaling Pathways - Tocris Bioscience.

- Toll-Like Receptor Signaling Pathways - Frontiers.

- In silico approach to inhibition of signaling pathways of Toll-like receptors 2 and 4 by ST2L.

- Biochemical cascade - Wikipedia.

- Electrostatics tunes protein interactions to context - PMC - NIH.

- signal transduction cascase - short description - biochem.mpg.de.

- The TOR Signaling Pathway in Spatial and Temporal Control of Cell Size and Growth.

- Protein Interaction Analysis: Revealing Molecular Insights - CovalX.

- MAPK family signaling cascades - Reactome Pathway Database.

- MAPK family signaling cascades - Reactome Pathway Database.

- From protein-protein complexes to interactomics - PubMed.

Sources

- 1. Biochemical cascade - Wikipedia [en.wikipedia.org]

- 2. signal transduction cascase - short description [biochem.mpg.de]

- 3. In silico approach to inhibition of signaling pathways of Toll-like receptors 2 and 4 by ST2L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From protein-protein complexes to interactomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. covalx.com [covalx.com]

- 6. Reactome | MAPK family signaling cascades [reactome.org]

- 7. Reactome | MAPK family signaling cascades [reactome.org]

- 8. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

An In-Depth Technical Guide to the Cellular Targets of Tocotrienols

This guide provides a comprehensive overview of the known cellular targets of tocotrienols, a subclass of the vitamin E family. While the term "Tocosimplex" is not formally recognized in the scientific literature, this document will delve into the multifaceted mechanisms of tocotrienols, which are likely the core components of any such designated complex. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular interactions and therapeutic potential of these potent natural compounds.

Introduction: Beyond Antioxidant Activity

For many years, the biological significance of vitamin E was primarily attributed to the antioxidant properties of its most common form, alpha-tocopherol. However, emerging research has illuminated the distinct and potent activities of tocotrienols, which possess an unsaturated isoprenoid side chain that allows for more efficient penetration into tissues with saturated fatty layers, such as the brain and liver.[1][2] This structural difference also contributes to their superior antioxidant activity in some contexts.[3][4] More importantly, recent studies have revealed that tocotrienols exert their effects through specific interactions with a multitude of cellular targets, modulating key signaling pathways involved in a range of diseases, including cancer and neurodegenerative disorders.[1][5] This guide will explore these molecular targets in detail, providing insights into the mechanisms that underpin the diverse biological effects of tocotrienols.

Key Cellular Targets and Modulated Pathways

Tocotrienols, including their alpha, gamma, and delta isomers, have been shown to interact with a variety of molecular targets, leading to a cascade of downstream effects. The following sections will detail these targets and their associated signaling pathways.

Regulation of Cholesterol Homeostasis: HMG-CoA Reductase

A well-established target of tocotrienols is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[6][7] By down-regulating the activity of this enzyme, tocotrienols can effectively lower cholesterol levels.[1][7] This mechanism is distinct from their antioxidant properties and highlights their potential in cardiovascular disease management.[8]

Experimental Protocol: HMG-CoA Reductase Activity Assay

-

Cell Culture: Culture HepG2 (human liver cancer) cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of a specific tocotrienol isomer (e.g., gamma-tocotrienol) or a vehicle control for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford assay.

-

Enzyme Activity Measurement: Use a commercially available HMG-CoA reductase assay kit. The assay typically measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by the HMG-CoA reductase present in the cell lysate.

-

Data Analysis: Normalize the HMG-CoA reductase activity to the total protein concentration for each sample. Compare the activity in tocotrienol-treated cells to the vehicle-treated control to determine the percentage of inhibition.

Pro-Apoptotic and Anti-Proliferative Pathways in Cancer

Tocotrienols have demonstrated significant anti-cancer activity by modulating several critical signaling pathways that control cell survival, proliferation, and apoptosis.[9][10]

The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Gamma-tocotrienol has been shown to suppress the NF-κB signaling pathway, leading to the downregulation of various oncogenic gene products and the induction of apoptosis in tumor cells.[10][11]

Signal transducer and activator of transcription 3 (STAT3) is another crucial protein that is often hyperactivated in cancer cells, promoting their growth and survival. Gamma-tocotrienol can inhibit the activation of STAT3.[9] This inhibition is mediated, at least in part, by the induction of the tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3.[9]

Delta-tocotrienol and a synthetic vitamin E analog, alpha-TEA, have been found to induce apoptosis in breast cancer cells by up-regulating the expression of the transforming growth factor-beta (TGF-β) receptor II and activating the TGF-β and Fas signaling pathways.[12] This leads to the activation of downstream apoptotic cascades.

The c-Jun N-terminal kinase (JNK) signaling pathway is another important mediator of apoptosis. The pro-apoptotic effects of delta-tocotrienol and alpha-TEA are also linked to the activation of this pathway.[12][13]

Diagram: Tocotrienol-Mediated Apoptotic Signaling

Caption: Tocotrienols induce apoptosis through multiple signaling pathways.

Induction of Endoplasmic Reticulum (ER) Stress

Gamma-tocotrienol has been identified as an inducer of endoplasmic reticulum (ER) stress, a condition that can trigger apoptosis when a cell's protein-folding capacity is overwhelmed.[5][14] A key molecular target in this process is the Activating Transcription Factor 3 (ATF3), which is significantly upregulated in response to gamma-tocotrienol treatment.[5][11][14] The induction of ER stress and subsequent apoptosis appears to be independent of the p53 or estrogen receptor (ER) status of the cancer cells.[14]

Modulation of Sphingolipid Metabolism

Recent studies have shown that gamma-tocotrienol can significantly alter the composition of sphingolipids in cancer cells.[5] This leads to a rapid increase in dihydrosphingosine and dihydroceramides, which are associated with increased cellular stress, phosphorylation of the mitogen-activated protein kinase JNK, and ultimately, apoptosis.[5]

Neuroprotective Mechanisms: Inhibition of 12-Lipoxygenase

Beyond its anti-cancer properties, alpha-tocotrienol exhibits potent neuroprotective effects.[1] A key molecular target in this context is 12-lipoxygenase, an enzyme involved in the execution of cell death induced by glutamate and homocysteic acid.[5] By inhibiting this enzyme, alpha-tocotrienol can protect neurons from excitotoxicity-induced damage.

Cell Cycle Regulation

Tocotrienols can arrest the cell cycle in cancer cells, preventing their uncontrolled proliferation. This is achieved by modulating the levels of key cell cycle regulatory proteins, including cyclin D1, cyclin-dependent kinase 4 (cdk4), and the retinoblastoma/E2F complex.[15]

Table 1: Summary of Key Cellular Targets of Tocotrienols

| Cellular Target | Tocotrienol Isomer(s) | Downstream Effect | Therapeutic Relevance |

| HMG-CoA Reductase | Gamma, Delta | Inhibition of cholesterol synthesis | Cardiovascular disease |

| NF-κB | Gamma | Inhibition of pro-survival genes, induction of apoptosis | Cancer |

| STAT3 | Gamma | Inhibition of cell proliferation and survival | Cancer |

| TGF-β Receptor II | Delta | Upregulation, activation of apoptotic signaling | Cancer |

| Fas Receptor | Delta | Activation of apoptotic signaling | Cancer |

| JNK | Delta | Activation of apoptotic signaling | Cancer |

| ER Stress Pathways | Gamma | Induction of apoptosis via ATF3 | Cancer |

| 12-Lipoxygenase | Alpha | Inhibition of excitotoxicity | Neuroprotection |

| Cell Cycle Proteins | Alpha, Gamma, Delta | Cell cycle arrest | Cancer |

| HIF-1α and VEGF | Delta | Inhibition of angiogenesis | Cancer |

| Nrf2 | Not specified | Induction of antioxidant response | Cancer Prevention |

Methodologies for Target Identification and Validation

The identification and validation of the cellular targets of tocotrienols involve a range of experimental techniques.

Target Identification

-

Gene Expression Microarray Analysis: This technique allows for the simultaneous measurement of the expression levels of thousands of genes in response to tocotrienol treatment. This can reveal the modulation of specific signaling pathways and identify potential molecular targets.[14]

-

Computational Approaches: In silico methods, such as molecular docking and virtual screening, can be used to predict the binding of tocotrienols to a library of known protein structures. This can help in identifying potential direct binding targets.[16]

Target Validation

-

Western Blotting: This is a widely used technique to confirm changes in the protein expression levels of putative targets identified through methods like microarray analysis.

-

Enzyme Activity Assays: For targets that are enzymes, such as HMG-CoA reductase, direct measurement of their activity in the presence and absence of tocotrienols can validate a functional interaction.

-

Gene Silencing (siRNA): Small interfering RNA (siRNA) can be used to knock down the expression of a potential target gene. If the cellular effects of the tocotrienol are reversed or diminished upon target knockdown, it provides strong evidence for the target's involvement.[9]

-

Inhibitor Studies: Using specific pharmacological inhibitors of downstream signaling molecules can help to elucidate the pathway through which a tocotrienol exerts its effects.[13]

Diagram: Workflow for Cellular Target Identification and Validation

Caption: A systematic workflow for identifying and validating cellular targets.

Conclusion and Future Directions

The research landscape for tocotrienols has evolved significantly, moving beyond their role as simple antioxidants to recognizing them as potent modulators of complex cellular signaling pathways. The identification of specific molecular targets such as HMG-CoA reductase, NF-κB, STAT3, and ER stress-related proteins has provided a mechanistic basis for their observed anti-cancer, neuroprotective, and cholesterol-lowering effects.[1][7][11]

Future research should focus on further elucidating the direct binding partners of tocotrienols and understanding the nuances of how different isomers exhibit distinct biological activities. The continued application of advanced analytical techniques will undoubtedly uncover additional cellular targets and further refine our understanding of the therapeutic potential of these remarkable natural compounds. This knowledge will be instrumental in the rational design of novel therapeutic strategies for a variety of human diseases.

References

-

Yu, W., et al. (1999). Pro-apoptotic Mechanisms of Action of a Novel Vitamin E Analog (alpha-TEA) and a Naturally Occurring Form of Vitamin E (Delta-Tocotrienol) in MDA-MB-435 Human Breast Cancer Cells. PubMed. [Link]

-

Packer, L., et al. (2001). Molecular aspects of alpha-tocotrienol antioxidant action and cell signalling. PubMed. [Link]

-

Aggarwal, B. B., et al. (2011). Tocotrienols fight cancer by targeting multiple cell signaling pathways. PMC - NIH. [Link]

-

A.C. Grace Company. (2020). Tocopherols vs. Tocotrienols: What's the Difference?. [Link]

-

Wellness Extract. (2025). Tocotrienols vs. Tocopherols: Understanding the Vitamin E Difference. [Link]

-

Sen, C. K., et al. (2006). Tocotrienols: Vitamin E Beyond Tocopherols. PMC - NIH. [Link]

-

Rasool, A. H. G., et al. (2023). Shifting Perspectives on the Role of Tocotrienol vs. Tocopherol in Brain Health: A Scoping Review. MDPI. [Link]

-

Unknown. (n.d.). Mechanism of action of Tocotrienols. SlideShare. [Link]

-

Viola, G., et al. (2017). Tocotrienols: A Family of Molecules with Specific Biological Activities. PubMed Central. [Link]

-

Packer, L., et al. (2001). Molecular aspects of alpha-tocotrienol antioxidant action and cell signalling. ResearchGate. [Link]

-

Unknown. (n.d.). Effect of γ-tocotrienol on cell proliferation in MCF-7 cells. ResearchGate. [Link]

-

Wikipedia. (n.d.). Tocotrienol. [Link]

-

Pevzner, Y., et al. (2020). Identifying Biomolecular Targets of the Anticancer Vitamin-E-δ-Tocotrienol Using a Computational Approach. Science Repository. [Link]

-

Park, H. A., et al. (2012). Gamma-Tocotrienol induced Apoptosis is Associated with Unfolded Protein Response in Human Breast Cancer Cells. PMC - NIH. [Link]

-

Wellness Extract. (2025). Tocotrienols vs Tocopherols – Which Vitamin E Is Best?. [Link]

-

Siveen, K. S., et al. (2019). Molecular Mechanisms of Action of Tocotrienols in Cancer: Recent Trends and Advancements. PMC - PubMed Central. [Link]

-

Johnson, J. (2018). Tocotrienols: Benefits, side effects, and risks. Medical News Today. [Link]

-

Yap, W. N., et al. (2008). γ-Tocotrienol suppresses prostate cancer cell proliferation and invasion through multiple-signalling pathways. PMC - NIH. [Link]

Sources

- 1. Tocotrienols: Vitamin E Beyond Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medicalnewsbulletin.com [medicalnewsbulletin.com]

- 4. Tocotrienol - Wikipedia [en.wikipedia.org]

- 5. Tocotrienols: A Family of Molecules with Specific Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular aspects of alpha-tocotrienol antioxidant action and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wellnessextract.com [wellnessextract.com]

- 9. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agustogroup.com [agustogroup.com]

- 11. Molecular Mechanisms of Action of Tocotrienols in Cancer: Recent Trends and Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pro-apoptotic mechanisms of action of a novel vitamin E analog (alpha-TEA) and a naturally occurring form of vitamin E (delta-tocotrienol) in MDA-MB-435 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. γ-Tocotrienol suppresses prostate cancer cell proliferation and invasion through multiple-signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gamma-Tocotrienol induced Apoptosis is Associated with Unfolded Protein Response in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sciencerepository.org [sciencerepository.org]

Tocosimplex: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Context of Tocosimplex

"this compound" represents a conceptual framework for a simplified, highly bioavailable formulation of α-tocopherol, the most biologically active form of Vitamin E.[1][2][3] This guide will delve into the core pharmacokinetic (PK) and pharmacodynamic (PD) principles of α-tocopherol, presented through the lens of this hypothetical "this compound" to illustrate its potential in therapeutic applications. As a fat-soluble vitamin, the delivery and activity of α-tocopherol are intricately linked to lipid metabolism.[4] This document provides an in-depth exploration of these processes, offering field-proven insights for researchers and drug development professionals.

The primary function of α-tocopherol is as a potent antioxidant, protecting cell membranes from damage by reactive oxygen species.[3][5] This guide will explore this mechanism and its implications for various physiological and pathological states.

I. Pharmacokinetics of this compound (α-Tocopherol)

The journey of this compound through the body is governed by the principles of ADME (Absorption, Distribution, Metabolism, and Excretion), which are critical for understanding its therapeutic window and dosing regimens.

A. Absorption

The absorption of α-tocopherol is intrinsically linked to dietary fat intake.[4] Being a lipophilic molecule, it requires emulsification by bile salts and incorporation into micelles in the intestinal lumen.[6]

-

Influence of Food: The presence of dietary fats significantly enhances the absorption of α-tocopherol. Studies have shown that the area under the curve (AUC) for tocopherol can be increased by approximately two-fold when administered in a fed state compared to a fasting state.[4]

-

Stereoisomer Specificity: The natural RRR-α-tocopherol form demonstrates greater bioavailability compared to synthetic all-racemic (all-rac) forms.[7] In a human study, the mean plasma concentrations of RRR-α-tocopherol were significantly higher than all-rac forms 24 hours post-administration.[7]

Experimental Protocol: Assessing Oral Bioavailability of this compound

-

Subject Population: Recruit healthy human volunteers (n=12) for a double-blind, randomized crossover study.

-

Test Articles:

-

This compound (formulated RRR-α-tocopherol) 400 mg capsules.

-

Control (all-rac-α-tocopheryl acetate) 400 mg capsules.

-

-

Procedure:

-

Administer a single dose of either this compound or the control with a standardized meal.

-

Collect blood samples at baseline and at 2, 4, 6, 8, 10, 12, 24, 48, 72, and 96 hours post-administration.

-

Separate plasma and red blood cells for analysis.

-

-

Analysis:

-

Determine α-tocopherol concentrations in plasma and red blood cells using High-Performance Liquid Chromatography (HPLC).

-

Calculate pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

-

-

Causality: This protocol is designed to elucidate the comparative bioavailability of different stereoisomers, a critical factor in formulation development. The crossover design minimizes inter-individual variability.

B. Distribution

Following absorption, α-tocopherol is incorporated into chylomicrons and transported via the lymphatic system to the systemic circulation.[6]

-

Lipoprotein Transport: Chylomicron remnants deliver α-tocopherol to the liver, where the α-tocopherol transfer protein (α-TTP) preferentially incorporates RRR-α-tocopherol into very-low-density lipoproteins (VLDLs) for secretion back into the plasma.[4] This selective process is why RRR-α-tocopherol is the predominant form of Vitamin E found in human tissues.[1][2]

-

Tissue Uptake: From lipoproteins, α-tocopherol is distributed to all tissues, with higher concentrations found in adipose tissue, liver, and muscle.

C. Metabolism and Excretion

α-Tocopherol that is not incorporated into VLDLs in the liver is metabolized.

-

Metabolic Pathway: The primary route of metabolism involves the truncation of the phytyl tail by cytochrome P450 enzymes, leading to the formation of carboxyethyl-hydroxychromans (CEHCs), which are water-soluble.

-

Excretion: These water-soluble metabolites are then primarily excreted in the urine.

Pharmacokinetic Parameters of α-Tocopherol

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 12-14 hours | [7] |

| Elimination Half-Life (t1/2) | Approximately 20 hours | [4] |

| Bioavailability | Higher for RRR-α-tocopherol vs. all-racemic forms | [7] |

II. Pharmacodynamics of this compound (α-Tocopherol)

The pharmacodynamic effects of this compound are primarily mediated by the antioxidant properties of α-tocopherol.

A. Mechanism of Action: Antioxidant Activity

α-Tocopherol is a chain-breaking antioxidant that resides in cell membranes.[1]

-

Free Radical Scavenging: It donates a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals, thereby neutralizing them and preventing the propagation of lipid peroxidation.[3]

-

Regeneration: The resulting tocopheroxyl radical can be recycled back to α-tocopherol by other antioxidants, such as Vitamin C, which enhances its overall antioxidant capacity.[8] A study in cystic fibrosis patients showed that vitamin C supplementation slowed the plasma decline of α-tocopherol, suggesting a recycling mechanism.[8]

Signaling Pathway: α-Tocopherol as a Peroxyl Radical Scavenger

Caption: α-Tocopherol donates a hydrogen atom to neutralize lipid peroxyl radicals.

B. Non-Antioxidant Roles

Beyond its antioxidant function, α-tocopherol has been shown to influence cellular signaling and gene expression.

-

Enzyme Regulation: It can inhibit protein kinase C (PKC) activity, which is involved in cell proliferation and differentiation.

-

Gene Expression: α-Tocopherol can modulate the expression of genes involved in inflammation and lipid metabolism.

III. PK/PD Modeling and Drug Development

Understanding the relationship between the pharmacokinetic profile of this compound and its pharmacodynamic effects is crucial for its development as a therapeutic agent.

A. Establishing the Therapeutic Window

PK/PD modeling can help define the optimal dosing regimen that maintains plasma concentrations of α-tocopherol within a therapeutic range, maximizing its antioxidant effects while minimizing potential risks.

Experimental Workflow: PK/PD Modeling

Caption: Integrated PK/PD modeling workflow for this compound development.

B. Clinical Considerations

-

Disease States: Conditions associated with increased oxidative stress, such as metabolic syndrome, may alter the pharmacokinetics of α-tocopherol.[9] Adults with metabolic syndrome have been shown to have lower α-tocopherol bioavailability.[9]

-

Drug Interactions: Co-administration of drugs that affect lipid metabolism or cytochrome P450 activity could potentially alter the PK profile of this compound.

IV. Conclusion

This compound, as a conceptual high-bioavailability formulation of α-tocopherol, highlights the critical importance of understanding the intricate pharmacokinetic and pharmacodynamic properties of this essential vitamin. Its absorption is fat-dependent, its distribution is selectively mediated by α-TTP, and its primary pharmacodynamic effect is potent antioxidant activity. Future research and development efforts should focus on optimizing delivery systems to enhance bioavailability and on conducting robust clinical trials to elucidate its therapeutic potential in various disease states characterized by oxidative stress. The methodologies and principles outlined in this guide provide a comprehensive framework for the continued investigation of this compound and other tocopherol-based therapeutics.

References

-

Title: Pharmacokinetics and Bioavailability of the RRR and All Racemic Stereoisomers of Alpha-Tocopherol in Humans After Single Oral Administration Source: PubMed URL: [Link]

-

Title: α-Tocopherol Pharmacokinetics in Adults with Cystic Fibrosis: Benefits of Supplemental Vitamin C Administration Source: PubMed URL: [Link]

-

Title: Pharmacokinetic parameters of α-tocopherol after p.o. administration of racemic vitamin E experimental preparation and com- mercial capsule to rabbits. Source: ResearchGate URL: [Link]

-

Title: Pharmacology and Pharmacokinetics of Vitamin E: Nanoformulations to Enhance Bioavailability Source: PubMed Central URL: [Link]

-

Title: α-Tocopherol bioavailability is lower in adults with metabolic syndrome regardless of dairy fat co-ingestion: a randomized, double-blind, crossover trial Source: PubMed URL: [Link]

-

Title: α-Tocopherol - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Tocopherol - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. α-Tocopherol - Wikipedia [en.wikipedia.org]

- 2. Tocopherol - Wikipedia [en.wikipedia.org]

- 3. formulatorsampleshop.com [formulatorsampleshop.com]

- 4. Pharmacology and Pharmacokinetics of Vitamin E: Nanoformulations to Enhance Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and bioavailability of the RRR and all racemic stereoisomers of alpha-tocopherol in humans after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Tocopherol Pharmacokinetics in Adults with Cystic Fibrosis: Benefits of Supplemental Vitamin C Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α-Tocopherol bioavailability is lower in adults with metabolic syndrome regardless of dairy fat co-ingestion: a randomized, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Tocosimplex

<

Abstract: This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the hypothetical novel drug candidate, Tocosimplex. As critical determinants of a drug's developability, bioavailability, and shelf-life, these properties must be rigorously evaluated. This document details the underlying scientific principles, influential factors, and robust experimental protocols for generating high-quality, reliable data. Methodologies are presented not merely as procedural steps but as self-validating systems designed to ensure data integrity and meet stringent regulatory expectations. This guide is intended for researchers, formulation scientists, and analytical chemists in the pharmaceutical development sector.

Introduction

The journey of a new chemical entity (NCE) from discovery to a marketed drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical are aqueous solubility and chemical stability. These attributes govern everything from absorption and distribution in the body to the selection of a viable formulation and the determination of a product's shelf life.[1][2]